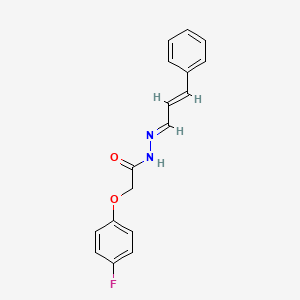![molecular formula C18H16F3NO3 B5542117 5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis The analysis of molecular structure, including investigations through X-ray diffraction and NMR assignments, is crucial for understanding the compound's properties. The detailed structural analysis through DFT studies provides insights into the molecular geometry and electronic properties, as seen in similar research (Patel et al., 2022).
Chemical Reactions and Properties Quinolinone derivatives engage in various chemical reactions, including fluorescent derivatization, as demonstrated in the selective and highly sensitive derivatization of carboxylic acids for chromatography analysis, hinting at potential reactivity pathways for our compound of interest (Yamaguchi et al., 1985).
Physical Properties Analysis The physical properties, including crystal structure and physicochemical characteristics, can be understood through XRD analysis and DFT studies, which align with the approach taken for similar quinolinone derivatives (Patel et al., 2022).
Chemical Properties Analysis The chemical properties, such as reactivity and interaction with various reagents, are essential for understanding the compound's behavior in different conditions. Studies on similar compounds have shown reactivity with fatty acids in derivatization reactions, providing a framework for predicting the chemical behavior of the target compound (Yamaguchi et al., 1985).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antioxidant Properties
Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones were synthesized, demonstrating significant antioxidant activities. Among these compounds, specific analogs exhibited higher antioxidant activities compared to standard antioxidants, indicating their potential in oxidative stress-related applications (Hassan, Abdel‐kariem, & Ali, 2017).
Biocatalytic Synthesis
An environmentally friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst demonstrates innovative approaches to heterocyclic compound synthesis, emphasizing green chemistry principles (Petronijevic et al., 2017).
Novel Alkaloids Identification
Research on Casimiroa edulis Llave et Lex led to the isolation of new 4-quinolinone alkaloids, contributing to the understanding of the chemical diversity and potential biological activities of natural products (Khaleel, 2002).
Potential Biological Activities
Antitumor Agents
Copper(II) quinolinonato-7-carboxamido complexes were synthesized and screened for antitumor activity, showing potent cytotoxicity and promising selectivity indices against various cancer cell lines. This highlights the potential of metal complexes in cancer therapy (Křikavová et al., 2016).
Antimalarial Activity
The synthesis and evaluation of chalcones with different substituents for in vitro activity against Plasmodium falciparum suggest that modifications in the molecular structure can significantly influence antimalarial activity, providing insights into the development of novel antimalarial agents (Liu, Wilairat, & Go, 2001).
properties
IUPAC Name |
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-10-7-14-17(15(8-10)25-2)12(9-16(23)22-14)11-5-3-4-6-13(11)18(19,20)21/h3-8,12H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZKDNUBEJNZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)


![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
